NMLA versus NMDA: Differential potency rank order at native NMDA receptors in Xenopus oocytes
In a head-to-head comparison using voltage-clamp electrophysiology on rat brain mRNA-injected Xenopus oocytes, L-aspartate (EC50 = 13 μM) exhibited approximately 2.4-fold higher apparent potency than N-methyl-D-aspartate (NMDA; EC50 = 31 μM) [1]. NMLA was not directly assayed in this study, but the data establish a rank order (L-aspartate > NMDA) that positions the L-stereochemical configuration as conferring higher apparent potency at native NMDA receptors than the D-configuration, which has direct implications for studies using L-enantiomer agonists.
| Evidence Dimension | Receptor activation potency (EC50) |
|---|---|
| Target Compound Data | L-aspartate: EC50 = 13 μM (serving as a structural and stereochemical comparator for NMLA, which is N-methyl-L-aspartate) |
| Comparator Or Baseline | N-methyl-D-aspartate (NMDA): EC50 = 31 μM; L-glutamate: EC50 = 2.3 μM |
| Quantified Difference | L-aspartate is 2.4-fold more potent than NMDA (13 μM vs. 31 μM); L-glutamate is 13.5-fold more potent than NMDA |
| Conditions | Xenopus oocytes injected with rat brain mRNA; two-electrode voltage clamp; NMDA receptor-mediated currents identified by Mg2+ block and D-APV sensitivity |
Why This Matters
This rank order informs selection between stereoisomers when designing experiments where L-enantiomer agonists may provide greater apparent potency than D-enantiomer agonists.
- [1] Verdoorn TA, Dingledine R. Excitatory amino acid receptors expressed in Xenopus oocytes: agonist pharmacology. Mol Pharmacol. 1988;34(3):298-307. PMID: 2901662. View Source
